molecular formula C9H11N3S2 B12699713 2,4-Dithio-1-(p-tolyl)biuret

2,4-Dithio-1-(p-tolyl)biuret

Cat. No.: B12699713
M. Wt: 225.3 g/mol
InChI Key: TVDZTTUSRWGMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as “NIOSH/EC1670000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are monitored for their potential health effects and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/EC1670000” involves specific synthetic routes that are designed to yield the compound in its pure form. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the chemical reactions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of “NIOSH/EC1670000” is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: “NIOSH/EC1670000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different environments.

Common Reagents and Conditions: The common reagents used in the reactions of “NIOSH/EC1670000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “NIOSH/EC1670000” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

“NIOSH/EC1670000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. In industry, “NIOSH/EC1670000” is utilized in the production of materials, coatings, and other chemical products.

Mechanism of Action

The mechanism of action of “NIOSH/EC1670000” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes.

Comparison with Similar Compounds

Similar Compounds: “NIOSH/EC1670000” can be compared with other similar compounds that share structural or functional similarities. These similar compounds may include other chemicals monitored by NIOSH for their occupational safety and health implications.

Uniqueness: The uniqueness of “NIOSH/EC1670000” lies in its specific chemical structure, reactivity, and applications. While it may share some properties with other compounds, its distinct characteristics make it valuable for particular research and industrial purposes.

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

1-carbamothioyl-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C9H11N3S2/c1-6-2-4-7(5-3-6)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14)

InChI Key

TVDZTTUSRWGMIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.